molecular formula C8H13NO3 B8507132 3-(Sec-butylcarbamoyl)acrylic acid

3-(Sec-butylcarbamoyl)acrylic acid

Cat. No. B8507132
M. Wt: 171.19 g/mol
InChI Key: VAAVFCMZCPYORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732018B2

Procedure details

To a stirred solution of maleic anhydride, 95% (42.1 g, 0.4 mol) in 500 mL diethyl ether at 0° C. was added drop wise sec-butyl amine (29.25 g, 0.4 mol) in 50 mL diethyl ether. The resulting mixture was stirred while a solid formed, which was recovered by filtration. The residue was washed with 2×100 mL diethyl ether and dried to yield 51.76 g of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH:8]([NH2:12])([CH2:10][CH3:11])[CH3:9]>C(OCC)C>[CH:8]([NH:12][C:1]([CH:2]=[CH:3][C:4]([OH:6])=[O:5])=[O:7])([CH2:10][CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
29.25 g
Type
reactant
Smiles
C(C)(CC)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred while a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
which was recovered by filtration
WASH
Type
WASH
Details
The residue was washed with 2×100 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)NC(=O)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.